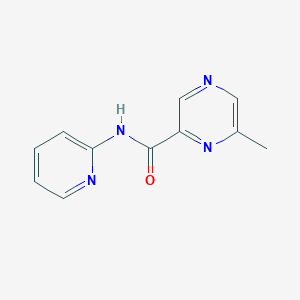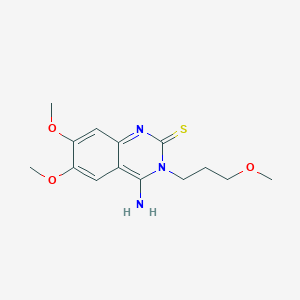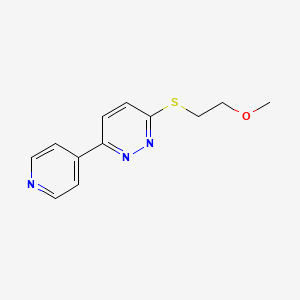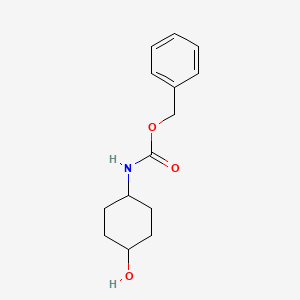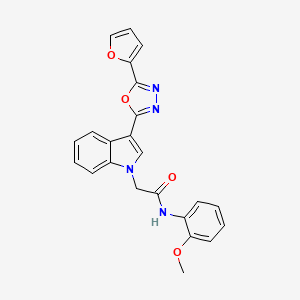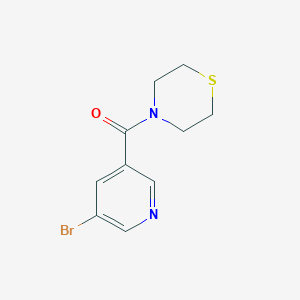
N-((5-phenylisoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine” is a chemical compound with the molecular formula C11 H12 N2 O and a molecular weight of 188.229 . It’s available from various manufacturers .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the search results .Scientific Research Applications
Anticancer Potential
N-((5-phenylisoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide derivatives have been explored for their anticancer properties. For instance, derivatives have shown moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These findings suggest the compound's potential as a basis for developing new anticancer agents (Ravinaik et al., 2021).
Antidiabetic Applications
Some derivatives of this compound have been identified as potential antidiabetic agents. The structure-activity relationship studies of these compounds have led to the identification of specific derivatives as candidate drugs for treating diabetes mellitus, highlighting the chemical's potential in developing new antidiabetic medications (Nomura et al., 1999).
Anti-Influenza Virus Activity
Research has demonstrated that benzamide-based compounds, including those related to this compound, possess significant anti-influenza A virus activities. These studies suggest the potential of these compounds in developing treatments against influenza, especially bird flu strains (Hebishy et al., 2020).
Antimicrobial and Antibiofilm Activities
Synthesis and evaluation of this compound derivatives have also shown promising results in antimicrobial activities. Some derivatives were found to be more potent than reference drugs against pathogenic strains, including those capable of forming biofilms. This suggests their potential as novel antimicrobial agents with specific efficacy against biofilm-forming pathogens (Bikobo et al., 2017).
Photophysical Properties
The compound and its derivatives have been studied for their photophysical properties, indicating potential applications in materials science, especially in developing fluorescent materials and sensors. The synthesis and characterization of these compounds reveal their solid-state fluorescence and aggregation-induced emission effects, suggesting their utility in optical and electronic materials design (Zhang et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c19-18(20,21)15-9-5-4-8-14(15)17(24)22-11-13-10-16(25-23-13)12-6-2-1-3-7-12/h1-10H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFKMDHPQMLTOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


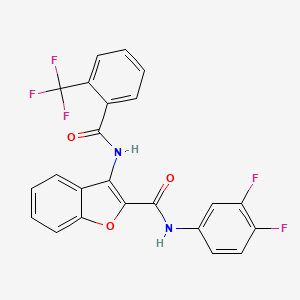

![N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2554787.png)

